molecular formula C20H17N3O2S B2807401 4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893969-58-9

4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2807401
CAS No.: 893969-58-9
M. Wt: 363.44
InChI Key: UCMRBDPZRZTJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. . The structure of this compound includes an ethoxy group, an imidazo[2,1-b]thiazole moiety, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

The active target compounds displayed excellent selectivity against the EGFR high-expressed HeLa cells, and hardly showed any activities against the EGFR low-expressed HepG2 cells and normal HL7702 and HUVEC cells .

Future Directions

The development of new drugs that overcome AMR problems is necessary . In the past, drugs containing heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring-containing drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde to form the imidazo[2,1-b]thiazole core . This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethoxy group, imidazo[2,1-b]thiazole core, and benzamide moiety together provide a versatile platform for further modification and application in various fields.

Properties

IUPAC Name

4-ethoxy-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-2-25-17-8-6-14(7-9-17)19(24)21-16-5-3-4-15(12-16)18-13-23-10-11-26-20(23)22-18/h3-13H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMRBDPZRZTJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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